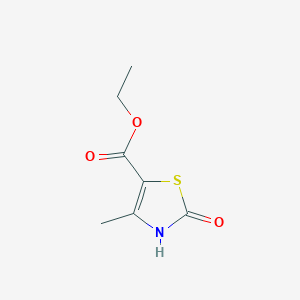![molecular formula C21H18ClN5O2 B2504226 N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 946312-53-4](/img/structure/B2504226.png)
N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a novel chemical entity that belongs to the class of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These derivatives are of significant interest due to their potential biological activities, including antitumor properties. The compound is structurally related to the compounds discussed in the provided papers, which focus on the synthesis and biological evaluation of similar pyrimidinyl pyrazole derivatives.
Synthesis Analysis
The synthesis of related compounds involves several key steps, starting with the preparation of aminopyrazole precursors, followed by intramolecular cyclization to form the pyrazolo[3,4-d]pyrimidin-4(5H)-one core. Subsequent functionalization steps, such as N-allylation and N-propargyl alkylation, yield dipolarophiles that can undergo [3+2] cycloaddition reactions with arylnitrile oxides to form isoxazolines and isoxazoles . Although the exact synthesis of this compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives is characterized by the presence of a fused pyrazole and pyrimidine ring system. This bicyclic core is often substituted with various functional groups that can influence the compound's biological activity. The use of NMR, IR, and HRMS techniques is crucial for the complete characterization of these compounds, as they provide detailed information about the molecular framework and the nature of the substituents .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives is highlighted by their ability to participate in [3+2] cycloaddition reactions, leading to the formation of isoxazolines and isoxazoles. These reactions are regiospecific and can result in the formation of unexpected products, such as deethoxycarbonylated isoxazoles, under certain conditions . The reactivity of these compounds can be further explored to synthesize a wide array of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The biological activity of these compounds, including their cytotoxicity against tumor cell lines, is a key physical property that has been evaluated. Some derivatives have shown significant cytotoxicity in vitro and potent antitumor activity in vivo, without causing undesirable effects in animal models . These properties are essential for the development of new antitumor agents.
Relevant Case Studies
The provided papers do not detail specific case studies involving this compound. However, they do discuss the synthesis and biological evaluation of structurally related compounds. For instance, compounds with a 3-chloropyridin-2-yl group and a 3-fluoro-5-substituted phenylpiperazinyl group have been synthesized and shown to exhibit potent cytotoxicity and antitumor activity, which could serve as a basis for further research on the compound .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research has identified novel pyrazolopyrimidines derivatives demonstrating significant anticancer activities. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, showing promising results in inhibiting cancer cell growth. The structure-activity relationship analysis highlighted the importance of specific substituents in enhancing anticancer efficacy (Rahmouni et al., 2016).
Anti-inflammatory and Analgesic Activities
Compounds derived from pyrazolopyrimidine have also been explored for their anti-inflammatory and analgesic properties. Microwave-assisted synthesis of novel pyrazolone derivatives attached to a pyrimidine moiety showed significant anti-inflammatory, analgesic, and antipyretic activities, suggesting their potential as new therapeutic agents in treating inflammation and pain-related disorders (Antre et al., 2011).
Antimicrobial Activity
Several studies have synthesized new pyrazolopyrimidine derivatives to investigate their antimicrobial efficacy. These compounds exhibited moderate to strong antimicrobial activity against a range of bacterial and fungal pathogens, making them interesting candidates for the development of new antimicrobial agents (El-sayed et al., 2017).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-14-7-8-15(11-18(14)22)25-19(28)9-10-26-13-23-20-17(21(26)29)12-24-27(20)16-5-3-2-4-6-16/h2-8,11-13H,9-10H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGKOZCELUMOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

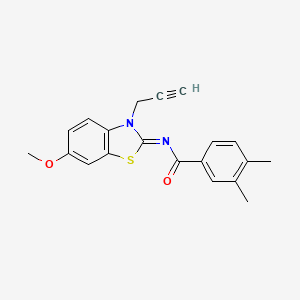
![(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2504144.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2504147.png)
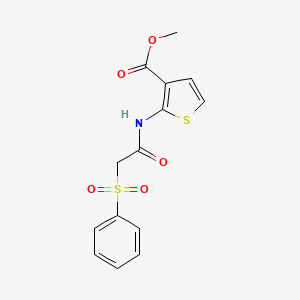
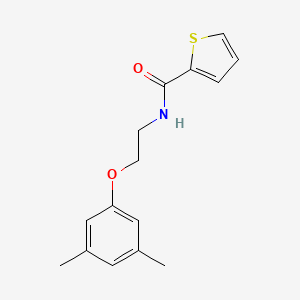
![N-[3-(4-Methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]prop-2-enamide](/img/structure/B2504153.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2504154.png)
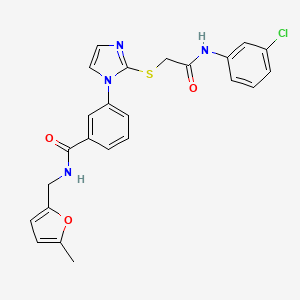
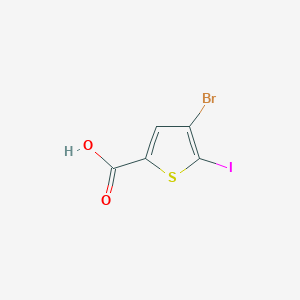
![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2504163.png)
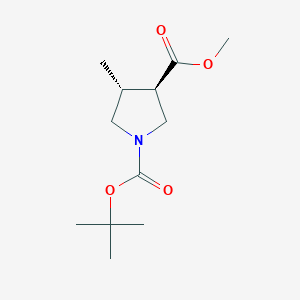
![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2504165.png)
